molecular formula C11H12O2 B161055 spiro[1H-2-benzofuran-3,2'-oxolane] CAS No. 139697-84-0

spiro[1H-2-benzofuran-3,2'-oxolane]

Cat. No.: B161055
CAS No.: 139697-84-0
M. Wt: 176.21 g/mol
InChI Key: HDPSVHYMMCEOCS-UHFFFAOYSA-N
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Description

4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] is a chemical compound with the molecular formula C11H12O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-(phenylamino)fumarate with protonated 1-ethylindoline-2,3-dione, followed by cyclization and elimination of ethanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-4,5-dihydro-3H-spiro[furan-2,9’-thioxanthene]
  • (2R,4S)-4,6’-Dimethyl-4,5-dihydro-1’H,3H-spiro[furan-2,3’-naphtho[1,2-c]furan]-1’-one
  • (2R,3R,4S,5R)-7′-Bromo-5-(2-hydroxyethyl)-4-[(4-methoxyphenyl)(dimethyl)silyl]-1′,3,5′-trimethyl-4,5-dihydro-3H-spiro

Uniqueness

4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

139697-84-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

spiro[1H-2-benzofuran-3,2'-oxolane]

InChI

InChI=1S/C11H12O2/c1-2-5-10-9(4-1)8-13-11(10)6-3-7-12-11/h1-2,4-5H,3,6-8H2

InChI Key

HDPSVHYMMCEOCS-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C3CO2)OC1

Canonical SMILES

C1CC2(C3=CC=CC=C3CO2)OC1

Synonyms

4,5-DIHYDRO-3H,3'H-SPIRO[FURAN-2,1'-ISOBENZOFURAN]

Origin of Product

United States

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